2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a carboxylic acid at position 2. The Boc group enhances stability during synthesis and protects the amine from undesired reactions, making the compound a versatile intermediate in medicinal chemistry . Its molecular formula is C₁₅H₂₁NO₄S, with a monoisotopic mass of 311.119129 Da .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11-10(12(16)17)8-6-4-5-7-9(8)20-11/h4-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVUYHUWKGOINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724461 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240361-06-1 | |
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240361-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Boc Protection
A catalytic approach employs 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at reflux. The reaction achieves near-quantitative yields (95–98%) within 4–6 hours.
Representative Procedure :
Solvent and Stoichiometry Optimization
Studies comparing THF, dioxane, and acetonitrile revealed THF as optimal due to its aprotic nature and ability to stabilize intermediates. Stoichiometric excess of Boc₂O (1.2–1.5 equiv) ensures complete conversion without side products like N,N-di-Boc derivatives.
Hydrolysis of the Ester to Carboxylic Acid
The final step involves saponification of the methyl ester to the carboxylic acid. Lithium hydroxide (LiOH) in a methanol/water/THF mixture (2:2:1 v/v) at 80°C for 6 hours achieves >90% conversion. Alternative bases like potassium hydroxide (KOH) in ethanol/water exhibit comparable efficiency but require longer reaction times (8–12 hours).
Critical Parameters :
-
Temperature : Elevated temperatures (80°C) prevent intermediate lactamization.
-
Workup : Acidification to pH 6 with 1M HCl precipitates the product.
Alternative Synthetic Routes
Ugi-Deprotection-Cyclization (UDC) Approach
A convergent strategy reported by PMC studies utilizes the UDC method, where Boc-protected 2-aminothiophenes undergo cyclization with keto-acids. This route offers modularity but suffers from lower yields (45–60%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) reduces Boc protection time to 30 minutes with 85% yield, though scalability remains a challenge.
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆) :
¹³C NMR (126 MHz, DMSO-d₆) :
HPLC-MS : m/z = 323.1 [M+H]⁺ (calculated for C₁₅H₂₁NO₄S).
Comparative Analysis of Methods
| Parameter | Gewald-Boc-Hydrolysis | UDC Approach | Microwave Method |
|---|---|---|---|
| Total Yield | 65–70% | 45–60% | 70–75% |
| Reaction Time | 24–30 hours | 48–60 hours | 6–8 hours |
| Scalability | High | Moderate | Low |
| Purity (HPLC) | >98% | 90–95% | >97% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies indicate that derivatives of 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis .
- Analgesic Effects : Recent research has demonstrated that certain derivatives possess analgesic activity surpassing that of standard analgesics like metamizole. The effectiveness was evaluated using the "hot plate" method on animal models .
Drug Development
Due to its ability to modulate biological pathways, this compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications. Its derivatives are being investigated for anti-inflammatory and anticancer properties, contributing to the development of new treatment modalities .
Biological Research
The compound is utilized in biological studies to understand its interaction with various molecular targets. It has been shown to affect signaling pathways and enzyme activities, which is crucial for elucidating mechanisms underlying various diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The benzo[b]thiophene ring system may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Key Features : Ethyl ester at position 3, hydroxyphenyl group, and unprotected amine.
- Synthesis : Petasis reaction in HFIP solvent with 22% yield .
- Properties : The ethyl ester reduces aqueous solubility compared to the carboxylic acid derivative. Lower yield suggests synthetic challenges in introducing the hydroxyphenyl group.
2-[(3-Carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (30)
- Key Features : Carbonitrile at position 3 and phenyl substituent.
- Synthesis : Reaction with succinic anhydride (77% yield) .
- Higher yield indicates efficient acylation.
2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives
- Key Features: Dioxobutanoic acid side chain and aryl groups.
- Synthesis: Decyclization of 3-imino-furan-2-ones with 73–87% yields .
- Properties: Demonstrated analgesic activity surpassing metamizole in murine models, attributed to the dioxobutanoic acid pharmacophore .
Tyrosinase Inhibition
- Tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives (28a–28d) : Moderate tyrosinase inhibition (IC₅₀ ~10–50 μM).
- Thiadiazole-Substituted Analogues (6h) : Enhanced inhibition (IC₅₀ = 6.13 μM vs. kojic acid’s 33.3 μM) due to improved scaffold interactions .
- Boc-Protected Compound: No direct tyrosinase data, but structural bulk from the Boc group may hinder enzyme binding compared to smaller substituents.
Antibacterial Activity
- Carboxamide Derivatives (31) : Moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) .
- Boc-Protected Compound : Unreported antibacterial activity, likely due to its role as a synthetic intermediate.
Physicochemical Properties
Biological Activity
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic properties and other pharmacological effects as documented in various studies.
- Chemical Formula : C14H19N2O4S
- Molecular Weight : 297.37 g/mol
- CAS Number : 1240361-06-1
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its analgesic properties. The following sections detail the findings from various studies.
Analgesic Activity
- Study Design : A study investigated the analgesic effects of derivatives related to this compound using the "hot plate" method on outbred white mice. The compounds were administered via intraperitoneal injection.
- Findings : The results indicated that derivatives of this compound exhibited significant analgesic effects that surpassed those of the standard analgesic drug metamizole .
- Mechanism of Action : The analgesic mechanism is hypothesized to involve modulation of pain pathways in the central nervous system, although specific pathways remain to be fully elucidated.
Comparative Studies
A comparative analysis was conducted to evaluate the analgesic potency of various related compounds. The following table summarizes some key findings:
| Compound Name | Analgesic Effect (Hot Plate Test) | Comparison Drug | Result |
|---|---|---|---|
| This compound | Significant | Metamizole | Exceeded effect |
| Other derivatives studied | Varies | Lidocaine | Comparable activity at lower concentrations |
Local Anesthetic Properties
Research has also indicated that related compounds show local anesthetic activity. A series of compounds structurally related to this compound were evaluated for their local anesthetic properties using several models including:
- Frog-foot withdrawal reflex
- Guinea pig wheal derm test
- Rabbit corneal reflex test
Most compounds exhibited significant local anesthetic effects at lower concentrations compared to lidocaine, with some showing rapid onset and prolonged duration of action .
Q & A
Basic: What are the standard synthetic routes for preparing 2-((tert-Boc)amino)tetrahydrobenzothiophene-3-carboxylic acid derivatives?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Structure Formation : Cyclocondensation of cyclohexanone derivatives with cyanoacetamide or cyanoacetate esters in the presence of elemental sulfur, catalyzed by bases like triethylamine or diethylamine in solvents such as methanol or DMF .
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (Boc₂O) in dioxane or dichloromethane, often with catalytic 4-dimethylaminopyridine (DMAP) .
Functionalization : Acylation or coupling reactions (e.g., with succinic anhydride or substituted benzoyl chlorides) under nitrogen atmosphere in anhydrous solvents (CH₂Cl₂, DMF) .
Critical Parameters :
- Temperature control (reflux for cyclocondensation vs. room temperature for Boc protection).
- Solvent polarity impacts reaction rates and yields (e.g., DMF enhances nucleophilicity in acylation steps) .
Advanced: How can researchers resolve contradictions in NMR spectral assignments for structurally similar derivatives?
Methodological Answer:
Contradictions often arise from overlapping signals or substituent-induced conformational changes. Strategies include:
2D NMR Techniques : Use HSQC or HMBC to correlate protons with carbons, resolving ambiguities in crowded regions (e.g., distinguishing NH protons in Boc-protected amines from aromatic protons) .
Comparative Analysis : Reference spectral data of intermediates (e.g., compound 11l in ) to track chemical shift changes after functionalization. For example, Boc-group introduction shifts NH signals downfield by 1–2 ppm .
Solvent Effects : Record spectra in deuterated DMSO to enhance resolution of acidic protons (e.g., carboxylic acids or amides) .
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals using integration and coupling patterns (e.g., cyclohexene protons at δ 1.7–2.7 ppm; Boc-group tert-butyl at δ 1.4 ppm) .
IR Spectroscopy : Identify functional groups (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹; carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
Mass Spectrometry : Confirm molecular weight via LC-MS (e.g., [M+H]⁺ peaks) and HRMS for exact mass validation .
Advanced: What strategies optimize multi-step synthesis yields for derivatives with complex substituents?
Methodological Answer:
Optimization requires stepwise adjustments:
Intermediate Purification : Use reverse-phase HPLC (MeCN:H₂O gradients) to isolate intermediates (e.g., compound 11f in ) before Boc protection or acylation .
Catalyst Screening : Test coupling agents (e.g., TBTU vs. HATU) for amide bond formation. For example, TBTU with triethylamine in CH₂Cl₂ improves yields of carboxamide derivatives .
Solvent Selection : Polar aprotic solvents (DMF) enhance reactivity in anhydride-based acylations, while CH₂Cl₂ minimizes side reactions in Boc protection .
Advanced: How do structural modifications (e.g., substituent position, ring saturation) affect biological activity?
Methodological Answer:
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Cl in compound 23 , ): Enhance antibacterial activity by increasing electrophilicity of the thiophene ring .
- Carboxylic Acid vs. Ester : Free carboxylic acids (e.g., compound 32 , ) show improved solubility and target binding compared to methyl esters .
Ring Saturation : Partially saturated benzo[b]thiophene cores (e.g., tetrahydro derivatives) reduce planarity, potentially altering interactions with hydrophobic enzyme pockets .
Basic: What are common pitfalls in Boc-deprotection steps, and how are they mitigated?
Methodological Answer:
Acid Sensitivity : Overexposure to TFA/HCl can degrade the tetrahydrobenzothiophene core. Use shorter reaction times (1–2 hrs) and monitor by TLC .
Byproduct Formation : Neutralize acidic conditions post-deprotection with NaHCO₃ to prevent carbocation rearrangements .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer:
DFT Calculations : Predict conformational stability of Boc-protected amines using Gaussian software (e.g., assess energy barriers for rotation around the C-N bond) .
Docking Studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize substituents with optimal binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
